

3,4-Dimethylbenzophenone chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3,4-Dimethylbenzophenone

Cat. No.: B1346588

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An In-depth Technical Guide to 3,4-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dimethylbenzophenone**, detailing its chemical identity, physicochemical properties, and a representative synthetic protocol. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and IUPAC Name

3,4-Dimethylbenzophenone is an aromatic ketone characterized by a benzoyl group attached to a 3,4-dimethylphenyl moiety.

IUPAC Name: (3,4-dimethylphenyl)(phenyl)methanone[1]

Synonyms: Benzophenone, 3,4-dimethyl-; Methanone, (3,4-dimethylphenyl)phenyl-; Phenyl 3,4-xylyl ketone[2]

Chemical Formula: C₁₅H₁₄O[2][3][4]

CAS Number: 2571-39-3[2][3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **3,4-Dimethylbenzophenone** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	210.27 g/mol	[2][3][5]
Appearance	White to light yellow crystalline powder	[6]
Melting Point	45-47 °C	[2][5]
Boiling Point	335-341 °C	[2]
Flash Point	>113 °C (>230 °F)	[2][5]
Purity (typical)	>98.0% (by GC)	[6]
InChI	1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3	[2]
SMILES	<chem>CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C</chem>	[1]

Experimental Protocols

Synthesis of **3,4-Dimethylbenzophenone** via Friedel-Crafts Acylation

The most common and direct method for the synthesis of **3,4-Dimethylbenzophenone** is the Friedel-Crafts acylation of o-xylene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride.

Materials:

- o-Xylene
- Benzoyl chloride

- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), concentrated
- 5% Sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** A dry 500 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
- **Reagent Charging:** Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane (DCM) in the flask. The suspension is cooled in an ice bath with continuous stirring.
- **Addition of Reactants:** A solution of benzoyl chloride (1.0 equivalent) and o-xylene (1.2 equivalents) in anhydrous DCM is prepared and placed in the dropping funnel. This solution

is added dropwise to the cooled AlCl_3 suspension over a period of 30-60 minutes, maintaining the temperature below 10°C .

- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction mixture is carefully poured onto crushed ice with stirring. Concentrated hydrochloric acid is added to hydrolyze the aluminum chloride complex.
- **Work-up and Extraction:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with portions of DCM.
- **Washing and Drying:** The combined organic layers are washed sequentially with a 5% sodium bicarbonate solution, water, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure **3,4-Dimethylbenzophenone**.

Visualizations

Caption: Chemical structure and IUPAC name of **3,4-Dimethylbenzophenone**.

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